2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin
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Overview
Description
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin is a heterocyclic compound that contains oxygen, sulfur, and fluorine atoms.
Preparation Methods
The synthesis of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin typically involves the cyclization of o-mercaptophenols with electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . Industrial production methods may involve similar cyclization reactions but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and serotonin (5-HT2C) inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin involves its interaction with specific molecular targets. For instance, as a serotonin inhibitor, it may bind to serotonin receptors, blocking their activity and thereby modulating neurotransmitter levels. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin include other 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, compounds with different substituents on the benzene ring may exhibit varying degrees of biological activity or stability .
Properties
IUPAC Name |
2,2,3-trifluoro-7-nitro-3H-1,4-benzoxathiine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-7-8(10,11)15-5-3-4(12(13)14)1-2-6(5)16-7/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBSATIBHAOWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(C(S2)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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